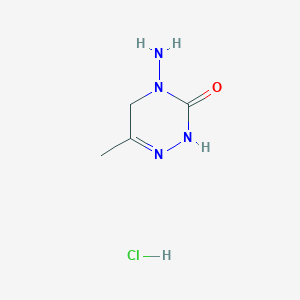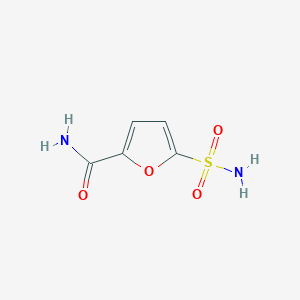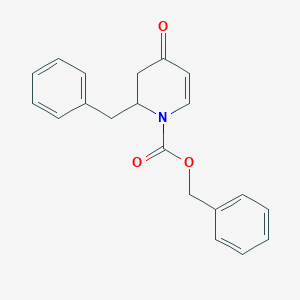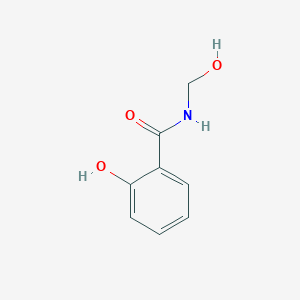
4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride: is an organic compound belonging to the triazine family. It is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors such as guanidine derivatives with methyl ketones under acidic or basic conditions to form the triazine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity starting materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The product is purified using crystallization or chromatography techniques to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alkoxides.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced Forms: Reduced triazine derivatives.
Substituted Triazines: Compounds with different functional groups introduced via substitution reactions.
科学研究应用
Chemistry
In chemistry, 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to form stable complexes with metal ions makes it useful in various bioinorganic studies.
Medicine
Medically, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are explored for drug development.
Industry
In industrial applications, it is used in the manufacture of specialty chemicals and as a stabilizer in polymer production.
作用机制
The mechanism of action of 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- 4-Amino-6-methyl-1,2,4-triazin-5(2H)-one
- 4-Amino-6-methyl-1,2,4-triazin-3(2H)-one
- 4-Amino-6-methyl-1,2,4-triazin-2(1H)-one
Uniqueness
4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical.
属性
IUPAC Name |
4-amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c1-3-2-8(5)4(9)7-6-3;/h2,5H2,1H3,(H,7,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMQHCXCTMWZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N(C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597617 |
Source


|
| Record name | 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158329-07-8 |
Source


|
| Record name | 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)






![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)





![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)
